Myceliothermophin E

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

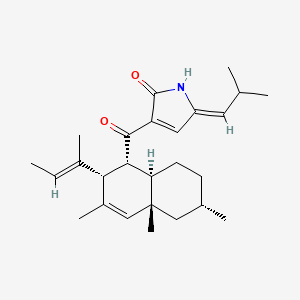

C26H37NO2 |

|---|---|

Peso molecular |

395.6 g/mol |

Nombre IUPAC |

(5Z)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m0/s1 |

Clave InChI |

TXVWNUBEANXHMB-HHBHXJOWSA-N |

SMILES isomérico |

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O |

SMILES canónico |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O |

Sinónimos |

myceliothermophin E |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Myceliothermophin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a potent cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila.[1] As a member of the tetramic acid family of natural products, it features a complex and challenging molecular architecture, characterized by a trans-fused decalin ring system coupled with a pyrrolidinone moiety.[1][2] this compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a molecule of interest for further investigation in the field of oncology and drug development. This guide provides a detailed overview of its chemical structure, stereochemistry, and the experimental basis for these assignments.

Chemical Structure

The chemical structure of this compound is comprised of two main components: a highly substituted trans-fused decalin core and a 3-acyl-pyrrolin-2-one (tetramic acid) side chain. The decalin system is adorned with multiple stereocenters, contributing to the molecule's complexity. The pyrrolidinone ring is attached to the decalin framework via a carbon-carbon bond.

Stereochemistry and Its Determination

The unambiguous determination of the relative and absolute stereochemistry of this compound was a key challenge addressed through its total synthesis. The stereochemical configuration of the decalin core was established through X-ray crystallographic analysis of a key synthetic intermediate.[2]

The relative stereochemistry of the decalin unit was confirmed by an X-ray crystal structure of the 3,5-dinitrobenzoate (B1224709) derivative of a synthetic precursor.[2] Furthermore, the structure of the related natural product, Myceliothermophin C, was confirmed by X-ray crystallography of a synthetic racemic sample (CCDC 1010933). As this compound can be chemically derived from Myceliothermophin C, the stereochemical assignments are correlated. The absolute configuration of Myceliothermophins A-E has been determined through synthetic efforts.

Absolute Configuration of this compound:

Quantitative Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The IC50 values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatoblastoma | 0.28 |

| Hep3B | Hepatocellular Carcinoma | 0.41 |

| A-549 | Lung Carcinoma | 0.26 |

| MCF-7 | Breast Adenocarcinoma | 0.27 |

Table 1: Cytotoxicity of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool for the structural elucidation of this compound and its synthetic intermediates. The following table summarizes the characteristic ¹H and ¹³C NMR data for the synthetic this compound, as reported in the supplementary information of its total synthesis.

(Detailed ¹H and ¹³C NMR data tables from the supplementary information of the primary literature are not available in the provided search results.)

Experimental Protocols

The structural and stereochemical assignment of this compound was heavily reliant on its total synthesis and the crystallographic analysis of key intermediates.

X-ray Crystallography:

A key step in determining the relative stereochemistry of the decalin core involved the formation of a crystalline derivative of a synthetic intermediate.

-

Sample Preparation: The synthetic intermediate was derivatized with 3,5-dinitrobenzoyl chloride to yield a crystalline solid.

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of ethyl acetate (B1210297) and hexanes.

-

Data Collection and Processing: X-ray diffraction data were collected on an automated diffractometer. The structure was solved by direct methods and refined using standard crystallographic software. The resulting ORTEP diagram provided the unambiguous relative stereochemistry of the decalin core. The crystallographic data for a key intermediate and synthetic Myceliothermophin C are available from the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 1010994 and 1010933, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR studies were crucial for the characterization of all synthetic intermediates and the final product, this compound.

-

Sample Preparation: Samples of synthetic intermediates and final products were dissolved in deuterated solvents (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) were performed to establish the connectivity of the carbon skeleton and to assign all proton and carbon signals.

-

Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) correlations were analyzed to confirm the constitution and relative stereochemistry of the molecule.

Logical Relationships and Biological Pathways

Retrosynthetic Analysis of this compound

The total synthesis of this compound by Nicolaou and coworkers employed a convergent strategy. The logical relationship of this synthetic approach is depicted below.

Caption: A simplified retrosynthetic analysis of this compound.

Mechanism of Cytotoxicity: Induction of Apoptosis

While the precise molecular target of this compound has not been fully elucidated, its cytotoxic effects are known to be mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

Caption: this compound induces apoptosis, likely via the intrinsic pathway.

Conclusion

This compound is a structurally complex and biologically active natural product. Its chemical structure and intricate stereochemistry have been rigorously established through a combination of total synthesis and spectroscopic methods, most notably X-ray crystallography and NMR spectroscopy. The potent cytotoxic activity of this compound, mediated through the induction of apoptosis, positions it as a valuable lead compound for the development of novel anticancer therapeutics. Further studies to elucidate its precise molecular target and mechanism of action will be crucial in realizing its full therapeutic potential.

References

An In-depth Technical Guide to the Myceliothermophin E Polyketide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myceliothermophin E is a potent cytotoxic polyketide-amino acid hybrid natural product isolated from the thermophilic fungus Myceliophthora thermophila. Its intricate chemical structure, featuring a trans-fused decalin ring system coupled to a conjugated 3-pyrrolin-2-one moiety, has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the this compound polyketide biosynthesis pathway, detailing the enzymatic machinery, proposed intermediates, and key experimental methodologies used to elucidate this fascinating pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range, making it a compelling candidate for further investigation in drug development.[1] Understanding the biosynthesis of this complex molecule is crucial for efforts towards its derivatization, and the generation of novel analogs with improved therapeutic properties. The biosynthesis of this compound is remarkably concise, involving a three-enzyme pathway encoded by the myc gene cluster.[1] This guide will delve into the roles of the core enzymes: a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) designated as MycA, a Diels-Alderase named MycB, and a putative FAD-dependent oxidoreductase, MycC.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound was identified in Myceliophthora thermophila ATCC 42464. The core of this cluster consists of three key genes:

-

mycA : Encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).

-

mycB : Encodes a Diels-Alderase responsible for a key cyclization step.

-

mycC : Encodes a putative FAD-dependent oxidoreductase.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a fascinating example of enzymatic precision, proceeding through a series of orchestrated steps from simple precursors to the final complex molecule. The proposed pathway is as follows:

-

Polyketide Chain Assembly and Amino Acid Incorporation by MycA: The pathway is initiated by the PKS-NRPS enzyme, MycA. This multidomain enzyme is responsible for the iterative condensation of malonyl-CoA units to assemble a linear polyketide chain. Concurrently, the NRPS module of MycA activates and incorporates an amino acid, likely L-alanine, which is subsequently modified.

-

Formation of the Acyclic Precursor: MycA catalyzes the formation and release of a linear aminoacyl polyketide aldehyde. This acyclic precursor contains the requisite diene and dienophile moieties for the subsequent intramolecular Diels-Alder reaction.

-

Knoevenagel Condensation: Following its release from MycA, the linear precursor undergoes a Knoevenagel condensation to yield a ketone product.[1]

-

Diels-Alder Cyclization Catalyzed by MycB: The pivotal step in the biosynthesis is an intramolecular Diels-Alder reaction catalyzed by the enzyme MycB. This reaction forms the characteristic trans-fused decalin ring system of the myceliothermophins.[1] MycB has been shown to be stereoselective, yielding the endo product.[1]

-

Final Tailoring Steps: The final steps in the pathway likely involve the FAD-dependent oxidoreductase, MycC, and potentially other enzymes from the host organism to yield the final structure of this compound. These tailoring steps may include oxidation and other modifications.

This compound Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM)[1] |

| HepG2 | Hepatoblastoma | <100 |

| A549 | Lung Carcinoma | <100 |

| MCF7 | Breast Adenocarcinoma | <100 |

| HCT116 | Colorectal Carcinoma | <100 |

| U2OS | Osteosarcoma | <100 |

Experimental Protocols

Cultivation of Myceliophthora thermophila for this compound Production

-

Strain: Myceliophthora thermophila ATCC 42464.

-

Medium: Potato Dextrose Broth (PDB).

-

Culture Conditions: The fungus is cultivated in liquid PDB medium at 45°C for 7-10 days with shaking.

-

Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract containing this compound.

-

Purification: this compound can be purified from the crude extract using chromatographic techniques such as silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC).

Heterologous Expression of the myc Gene Cluster in Aspergillus nidulans

-

Host Strain: Aspergillus nidulans LO8030.

-

Vector Construction: The myc gene cluster (mycA, mycB, and mycC) is amplified from the genomic DNA of M. thermophila and cloned into an Aspergillus expression vector, such as pYFAC-amdS, under the control of an inducible promoter (e.g., gpdA promoter).

-

Transformation: The expression vector is transformed into protoplasts of A. nidulans.

-

Expression and Analysis: The transformed A. nidulans is grown in a suitable medium to induce gene expression. The culture is then extracted, and the production of this compound and its intermediates is analyzed by LC-MS.

Enzymatic Assay of the Diels-Alderase (MycB)

-

Enzyme Purification: The mycB gene is cloned into an E. coli expression vector (e.g., pET28a) with a His-tag. The protein is expressed in E. coli BL21(DE3) and purified using Ni-NTA affinity chromatography.

-

Substrate Synthesis: The acyclic ketone precursor for the Diels-Alder reaction needs to be chemically synthesized.

-

Enzyme Assay:

-

The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

The purified MycB enzyme is added to a solution of the synthetic substrate.

-

The reaction is incubated at an optimal temperature (e.g., 37°C).

-

The reaction is quenched at different time points by adding an organic solvent (e.g., acetonitrile).

-

The formation of the Diels-Alder product is monitored by HPLC or LC-MS.

-

-

Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at various substrate concentrations. The data is then fitted to the Michaelis-Menten equation.

Characterization of the PKS-NRPS (MycA)

Detailed experimental protocols for the biochemical characterization of the full-length MycA from M. thermophila are not yet available in the public domain. However, a general approach for characterizing such enzymes is outlined below, based on established methods for other fungal PKS-NRPS systems.

-

Gene Expression and Protein Purification:

-

Due to the large size and complexity of PKS-NRPS enzymes, heterologous expression in a fungal host like Saccharomyces cerevisiae or Aspergillus oryzae is often preferred over E. coli.

-

The mycA gene would be cloned into a suitable fungal expression vector.

-

The expressed protein, likely with an affinity tag, would be purified using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Enzymatic Assays:

-

Overall Activity Assay: The purified MycA would be incubated with its substrates (malonyl-CoA, L-alanine, and cofactors like ATP and NADPH) in a suitable buffer. The formation of the linear aminoacyl polyketide product would be monitored by LC-MS.

-

Domain-Specific Assays: Individual domains of MycA (e.g., adenylation, ketosynthase, acyltransferase domains) can be expressed and purified separately to study their specific functions and substrate specificities. For example, the adenylation domain's substrate specificity can be determined using an ATP-pyrophosphate exchange assay.

-

Logical Relationships and Experimental Workflows

Logical Flow of this compound Biosynthesis

Caption: Logical flow diagram of this compound biosynthesis.

Experimental Workflow for Characterizing the myc Gene Cluster

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound provides a remarkable example of how a complex and potent natural product can be assembled through a concise and elegant enzymatic pathway. The discovery and characterization of the PKS-NRPS MycA and the Diels-Alderase MycB have significantly advanced our understanding of fungal polyketide biosynthesis. This technical guide has summarized the current knowledge of this pathway, providing a foundation for future research. Further biochemical characterization of the PKS-NRPS MycA and the tailoring enzyme MycC will undoubtedly provide deeper insights into the intricate molecular logic governing the synthesis of this promising anticancer agent. The methodologies and information presented here are intended to empower researchers to explore the vast potential of natural product biosynthesis for the development of new therapeutics.

References

The Biological Activity of Myceliothermophin E: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Myceliothermophin E, a polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila, has demonstrated significant cytotoxic properties against a panel of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies for cytotoxicity assessment, and conceptual diagrams to illustrate potential mechanisms and experimental workflows relevant to its study.

Quantitative Cytotoxicity Data

This compound exhibits potent growth-inhibitory effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined and are summarized in the table below. These values highlight the compound's potential as a broad-spectrum anticancer agent. Some studies indicate that this compound can exhibit IC₅₀ values in the nanomolar range, signifying high potency.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HepG2 | Hepatoblastoma | 0.28 |

| Hep3B | Hepatocellular Carcinoma | 0.41 |

| A-549 | Lung Carcinoma | 0.26 |

| MCF-7 | Breast Adenocarcinoma | 0.27 |

Experimental Protocols: Cytotoxicity Assessment

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess the cytotoxic effects of natural products like this compound.

Objective: To determine the IC₅₀ value of this compound in a specific cancer cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell line of interest (e.g., A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for another 48-72 hours under the same conditions.

-

-

MTT Assay:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound and determine the IC₅₀ value from the dose-response curve.

-

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating a cytotoxic compound and a hypothetical signaling pathway that could be induced by this compound.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

While the precise molecular mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be a potential mechanism of action for this compound.

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation of apoptosis and has not been experimentally validated for this compound. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Future Directions

The potent cytotoxic activity of this compound against a range of cancer cell lines makes it a compelling candidate for further preclinical investigation. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways modulated by this compound. Investigating whether it induces apoptosis, cell cycle arrest, or other forms of cell death is crucial.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of cancer to determine its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop derivatives with improved potency and selectivity.

-

Target Identification: Utilizing chemical biology approaches to identify the direct cellular binding partners of this compound.

References

Unraveling the Enigma: The Quest for Myceliothermophin E's Mechanism of Action in Cancer Cells

A comprehensive review of the current scientific landscape reveals a notable absence of published research detailing the specific mechanism of action of Myceliothermophin E in the context of cancer therapeutics. While the total synthesis of this natural product has been successfully achieved, its biological activity, particularly its effects on cancer cells, remains an uncharted area of investigation. This technical guide, therefore, serves to highlight this knowledge gap and to provide a foundational framework for future research by outlining common experimental approaches and relevant signaling pathways typically investigated in the evaluation of novel anti-cancer agents.

At present, there is no publicly available quantitative data, such as IC50 values, apoptosis induction rates, or cell cycle arrest profiles, specifically for this compound's effects on cancer cell lines. Consequently, the detailed data tables and specific signaling pathway diagrams requested cannot be generated.

This document will instead focus on providing researchers, scientists, and drug development professionals with a roadmap for elucidating the potential anti-cancer properties of this compound. This will be achieved by detailing standard experimental protocols and discussing key signaling pathways frequently implicated in cancer cell proliferation, survival, and death.

Prospective Experimental Protocols for Investigating this compound

Should research into the anti-cancer potential of this compound commence, a series of well-established experimental protocols would be essential to delineate its mechanism of action. The following methodologies represent a logical progression for such an investigation.

1. Cell Viability and Cytotoxicity Assays:

The initial step in assessing the anti-cancer potential of any compound is to determine its effect on cancer cell viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cancer cells would be treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). The reduction of MTT by mitochondrial dehydrogenases to a purple formazan (B1609692) product is proportional to the number of viable cells. This allows for the determination of the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are stained with trypan blue, which can only penetrate the compromised membranes of dead cells. The number of viable (unstained) and non-viable (blue) cells can then be counted using a hemocytometer or an automated cell counter.

2. Apoptosis Assays:

A crucial aspect of anti-cancer drug discovery is determining whether a compound induces programmed cell death, or apoptosis.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a hallmark of apoptosis detection. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays are available to measure the activity of key initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Increased caspase activity is a strong indicator of apoptosis induction.

-

Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members (e.g., Bcl-2, Bax, Bak) and PARP (Poly (ADP-ribose) polymerase), can be analyzed by western blotting. Cleavage of PARP by caspase-3 is a classic marker of apoptosis.

3. Cell Cycle Analysis:

Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI, which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometric analysis of the PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate a cell cycle arrest induced by this compound.

4. Signaling Pathway Analysis:

To understand the molecular mechanism of action, it is essential to identify the signaling pathways modulated by the compound.

-

Western Blot Analysis of Key Signaling Proteins: This technique is used to detect changes in the expression and phosphorylation status of key proteins in major signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. For example, a decrease in the phosphorylation of Akt or ERK would suggest inhibition of these pro-survival pathways.

Below is a generalized workflow for the initial investigation of a novel anti-cancer compound like this compound.

Caption: A general experimental workflow for characterizing the anti-cancer properties of a novel compound.

Key Signaling Pathways in Cancer: Potential Targets for this compound

While the specific targets of this compound are unknown, several signaling pathways are frequently dysregulated in cancer and represent plausible targets for novel therapeutic agents.

1. PI3K/Akt/mTOR Pathway:

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many cancers.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

2. MAPK/ERK Pathway:

This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Caption: An overview of the MAPK/ERK signaling cascade.

3. Apoptosis Pathway:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.

Caption: The extrinsic and intrinsic pathways of apoptosis.

Conclusion and Future Directions

The field of cancer drug discovery is in constant need of novel chemical entities with unique mechanisms of action. This compound, as a structurally interesting natural product, represents a potential, yet unexplored, candidate. The lack of data on its biological activity in cancer cells presents a significant opportunity for future research.

The experimental protocols and signaling pathways outlined in this guide provide a solid foundation for initiating such an investigation. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in determining if this compound holds promise as a future anti-cancer therapeutic. The scientific community awaits the first reports on the biological evaluation of this intriguing molecule.

Unveiling the Cytotoxic Potential of Myceliothermophin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic properties of Myceliothermophin E, a polyketide natural product, against various human cancer cell lines. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways to support further research and development in oncology.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been reported as follows:

| Human Cancer Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatoblastoma | 0.28[1] |

| Hep3B | Hepatocellular Carcinoma | 0.41[1] |

| A-549 | Lung Carcinoma | 0.26[1] |

| MCF-7 | Breast Adenocarcinoma | 0.27[1] |

Table 1: IC50 values of this compound against various human cancer cell lines.[1]

These findings underscore the significant potential of this compound as an anticancer agent, with potent activity observed across different cancer types. It is noteworthy that this compound, along with its structural analog Myceliothermophin C, exhibited these cytotoxic effects, while other related compounds, Myceliothermophin D and another stereoisomer, did not show such activity, suggesting that the configuration of the tetramic acid moiety is crucial for its biological function.[2]

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic effects of compounds like this compound is typically achieved through in vitro cell viability assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific protocol used for this compound is not detailed in the available literature, a standard MTT assay protocol is outlined below as a representative example.

MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., HepG2, A-549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualization of Potential Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been explicitly elucidated, its cytotoxic nature suggests a potential to induce apoptosis (programmed cell death), a common mechanism for many anticancer compounds. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a simplified model of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

This compound exhibits significant cytotoxic properties against a range of human cancer cell lines, as evidenced by its low IC50 values. The data presented in this guide highlight its potential as a lead compound for the development of novel anticancer therapeutics.

Future research should focus on:

-

Elucidating the specific molecular mechanism of action: Investigating the precise signaling pathways modulated by this compound to induce cell death.

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models to translate the in vitro findings.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

By addressing these key areas, the full therapeutic potential of this compound as a novel anticancer agent can be further explored and potentially realized.

References

Total Synthesis of Myceliothermophin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myceliothermophin E, a polyketide natural product, has garnered attention within the scientific community due to its cytotoxic properties against various human cancer cell lines. This technical guide provides an in-depth overview of the total synthesis of this compound, with a focus on the synthetic strategies and experimental methodologies developed by Nicolaou and coworkers. This convergent approach is highlighted by a key cascade reaction to construct the trans-fused decalin core and a late-stage divergent strategy to access this compound and its analogues.

Retrosynthetic Analysis

The synthetic plan for this compound (1) originates from a retrosynthetic disconnection that simplifies the complex natural product into more readily available starting materials. The core of this strategy involves a convergent assembly of two key fragments: the decalin aldehyde system (4) and the pyrrolidinone moiety (5).

This compound (1) is envisioned to be accessible from its congeners, Myceliothermophin C (2) and D (3), through a dehydration reaction. These precursors, in turn, are designed to be synthesized from a common intermediate via the attachment of the pyrrolidinone side chain. The crucial trans-fused decalin aldehyde (4) is traced back to a simpler decalin system (6), which can be constructed through a strategic cascade reaction. This cascade approach offers an efficient alternative to traditional methods like the Diels-Alder reaction for assembling such polycyclic systems.

Caption: Retrosynthesis of this compound.

Total Synthesis Pathway

The forward synthesis of this compound is a convergent process that unites the decalin and pyrrolidinone fragments, followed by a series of transformations to yield the final natural product. The synthesis culminates in a late-stage divergence that allows for the formation of Myceliothermophins C and D, which can then be converted to this compound.

Caption: Convergent forward synthesis pathway.

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps in the total synthesis of this compound and its immediate precursors.

| Step | Reactants | Product(s) | Yield (%) |

| Aldol Addition | Decalin Aldehyde (4), Pyrrolidinone (5), LDA | Alcohol (30) | 85 |

| Oxidation | Alcohol (30), Dess-Martin Periodinane (DMP) | Ketones (31a, 31b) | 90 |

| Phenylselenylation & Elimination | Ketones (31a, 31b), NaH, PhSeCl, then NaIO₄ | Enones | 78 (2 steps) |

| Teoc Deprotection | Enones, TBAF:AcOH | Myceliothermophins C (2) and D (3) | 92 |

| Dehydration | Myceliothermophin C (2) or D (3), aq. HF | This compound (1) | 81 |

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of this compound are provided below.

Aldol Addition of Decalin Aldehyde (4) and Pyrrolidinone (5)

To a solution of the pyrrolidinone fragment (5) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.0 equivalent). After stirring for a specified period, a solution of the decalin aldehyde (4) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 0.5 hours. The reaction is then quenched and worked up to afford the alcohol product (30) as a mixture of four diastereomers.[1]

Oxidation of Alcohol (30) to Ketones (31a, 31b)

The mixture of diastereomeric alcohols (30) is dissolved in dichloromethane (B109758) (CH₂Cl₂). Dess-Martin periodinane (DMP) (5.0 equivalents) is added, and the reaction mixture is stirred at 25 °C for 6 hours.[1] Following completion, the reaction is quenched and purified by chromatography to yield the diastereomeric ketones (31a) and (31b) in a roughly 1:1 ratio.[1]

Phenylselenylation and Oxidative Elimination

The separated ketones (31a or 31b) are subjected to a two-step sequence. First, the ketone is treated with sodium hydride (NaH) (1.1 equivalents) in THF at 25 °C for 30 minutes, followed by the addition of phenylselenyl chloride (PhSeCl) (1.0 equivalent) at -78 °C for 30 minutes. The resulting α-phenylselenyl ketone is then oxidized with sodium periodate (B1199274) (NaIO₄) (2.0 equivalents) in acetonitrile (B52724) at 25 °C for 2 hours to induce syn-elimination and afford the corresponding enone.[1]

Teoc Deprotection to Yield Myceliothermophins C (2) and D (3)

The Teoc-protected enone is dissolved in THF. A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and acetic acid (AcOH) (1:1, 2.0 equivalents) is added at 0 °C. The reaction is allowed to warm to 25 °C and stirred for 5 hours.[1] After workup and purification, the corresponding Myceliothermophin C (2) or D (3) is obtained.

Dehydration to this compound (1)

Either Myceliothermophin C (2) or D (3) is dissolved in acetonitrile. Aqueous hydrofluoric acid (47% aq. HF) is added at 0 °C, and the mixture is warmed to 25 °C and stirred for 2 hours. The reaction is then carefully quenched and purified to yield this compound (1).

Logical Workflow for the Synthesis of this compound

The overall workflow for the total synthesis of this compound is a logical progression from the key fragments to the final natural product, involving a crucial coupling step followed by a series of functional group manipulations and a final dehydration.

Caption: Stepwise experimental workflow.

References

Spectroscopic and Structural Elucidation of Myceliothermophin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Myceliothermophin E, a cytotoxic natural product isolated from the fungus Thermothalomyces thermophilus. The following sections detail its High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data, the experimental protocols for their acquisition, and a generalized workflow for the spectroscopic analysis of such natural products.

High-Resolution Mass Spectrometry (HRMS) Data

High-Resolution Mass Spectrometry confirms the elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₂₉H₃₇NO₅ |

| Calculated Mass | 479.2672 |

| Measured Mass | Data not available in search results |

| Ionization Mode | Electrospray Ionization (ESI) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of this compound has been elucidated using ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Data

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

¹³C NMR Data

| Atom No. | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific, detailed peak assignments for ¹H and ¹³C NMR were not available in the provided search results. The data is typically found in the supplementary information of the primary literature.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like this compound, based on standard laboratory practices.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and the appropriate NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed. Chemical shifts are referenced to the residual solvent peak.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Generalized workflow for the isolation, structural elucidation, and biological evaluation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic properties against various cancer cell lines. However, the specific signaling pathways modulated by this compound are not yet extensively detailed in the scientific literature. Natural products with cytotoxic activity often induce apoptosis or disrupt key cellular processes. Further research is required to elucidate the precise mechanism of action of this compound.

The diagram below depicts a generalized overview of common signaling pathways implicated in cancer cell cytotoxicity, which may be relevant to the activity of this compound.

Caption: Potential mechanisms of anticancer activity for cytotoxic compounds like this compound.

An In-depth Technical Guide to Myceliothermophins: A Comparative Analysis of Myceliothermophin E and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myceliothermophins are a family of polyketide-amino acid hybrid natural products isolated from the thermophilic fungus Myceliophthora thermophila. This technical guide provides a comprehensive overview of Myceliothermophin E and its relationship to other known members of the family: Myceliothermophins A, B, C, D, and F. The document details their cytotoxic activities against various cancer cell lines, outlines experimental protocols for their isolation and biological evaluation, and explores their structural relationships. While the precise signaling pathways remain an area of active investigation, this guide consolidates the current knowledge to support further research and drug development efforts.

Introduction

Myceliothermophins represent a class of structurally related natural products characterized by a trans-fused decalin ring system linked to a tetramic acid moiety. These compounds have garnered significant interest within the scientific community due to their potent cytotoxic properties against a range of human cancer cell lines. First isolated from the thermophilic fungus Myceliophthora thermophila (also known as Thermothlomyces thermophilus), this family of compounds presents a promising scaffold for the development of novel anticancer therapeutics.[1][2] This guide focuses on this compound, providing a detailed comparison with its known congeners (A, B, C, D, and F) to facilitate a deeper understanding of their structure-activity relationships.

Comparative Cytotoxicity

Myceliothermophins exhibit a range of cytotoxic activities, with some members demonstrating high potency against various cancer cell lines. The available data, primarily from in vitro studies, are summarized below.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values for Myceliothermophins C and E have been determined against several human cancer cell lines. Myceliothermophin A is also reported to have potent activity, while Myceliothermophins B and D show significantly weaker cytotoxic effects. Data for Myceliothermophin F is currently qualitative, described as "promising".[1][2]

| Compound | HepG2 (Hepatoblastoma) IC₅₀ | Hep3B (Hepatocellular Carcinoma) IC₅₀ | A-549 (Lung Carcinoma) IC₅₀ | MCF-7 (Breast Adenocarcinoma) IC₅₀ |

| Myceliothermophin A | <100 nM[2] | <100 nM[2] | <100 nM[2] | <100 nM[2] |

| Myceliothermophin B | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] |

| Myceliothermophin C | 0.62 µg/mL[3] | 0.51 µg/mL[3] | 1.05 µg/mL[3] | 0.52 µg/mL[3] |

| Myceliothermophin D | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] | > 4.0 µg/mL[2] |

| This compound | 0.28 µg/mL[3] | 0.41 µg/mL[3] | 0.26 µg/mL[3] | 0.27 µg/mL[3] |

| Myceliothermophin F | Promising[1] | Promising[1] | Promising[1] | Promising[1] |

Note: Direct comparison of potency between all compounds is challenging due to the different units and qualitative nature of some of the reported data. Further standardized testing is required for a complete quantitative structure-activity relationship (SAR) analysis.

Structural Relationships and Interconversion

The Myceliothermophins share a common structural backbone, with variations in the substitution pattern of the tetramic acid moiety. Myceliothermophins A and B, as well as C and D, are diastereomeric pairs. A key chemical relationship exists between Myceliothermophins C, D, and E. This compound can be chemically synthesized from either Myceliothermophin C or D, suggesting a close biosynthetic relationship.

Figure 1. Structural relationships between Myceliothermophins.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by Myceliothermophins are not yet fully elucidated in the public domain. The potent cytotoxicity of Myceliothermophins A, C, and E suggests that they may induce apoptosis or other forms of programmed cell death in cancer cells. The significant difference in activity between diastereomers (A vs. B and C vs. D) highlights the crucial role of stereochemistry in their biological function and suggests a specific molecular target.

Future research should focus on identifying the direct cellular targets of these compounds and investigating their impact on key cancer-related signaling pathways, such as those involved in cell cycle regulation, apoptosis (e.g., caspase activation, Bcl-2 family protein modulation), and cell survival.

Figure 2. Proposed general mechanism of action for cytotoxic Myceliothermophins.

Experimental Protocols

The following sections provide generalized protocols for the isolation and cytotoxicity evaluation of Myceliothermophins, based on standard methodologies in the field of natural product chemistry and cell biology.

Isolation and Purification of Myceliothermophins

This protocol outlines a general procedure for the extraction and isolation of Myceliothermophins from the fermentation broth of Myceliophthora thermophila.

Workflow:

Figure 3. General workflow for the isolation of Myceliothermophins.

Methodology:

-

Fermentation: Culture Myceliophthora thermophila in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate (B1210297). Concentrate the organic phase under reduced pressure to obtain the crude extract.

-

Chromatographic Separation:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

-

Purification: Purify the individual Myceliothermophins from the enriched fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2, A-549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified Myceliothermophins. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Conclusion and Future Directions

The Myceliothermophin family of natural products, particularly this compound and its potent congeners A and C, represent promising lead compounds for the development of novel anticancer drugs. Their unique structural features and potent cytotoxic activity warrant further investigation.

Key areas for future research include:

-

Comprehensive SAR Studies: A complete quantitative analysis of the cytotoxicity of all known Myceliothermophins and synthetic analogs is necessary to fully understand the structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) and the downstream signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

-

In Vivo Efficacy: Evaluation of the in vivo anticancer activity and toxicity of the most potent Myceliothermophins in animal models is a critical next step.

-

Biosynthetic Studies: Understanding the biosynthetic pathway of Myceliothermophins in Myceliophthora thermophila could enable the production of novel analogs through genetic engineering.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of the Myceliothermophin family.

References

Uncharted Territory: The In Vitro Anticancer Potential of Myceliothermophin E Remains an Unexplored Frontier

Despite its successful total synthesis and structural elucidation, the scientific community has yet to publish research on the in vitro anticancer potential of Myceliothermophin E. A comprehensive review of available scientific literature reveals a notable absence of studies investigating its cytotoxic effects on cancer cell lines, its mechanism of action, or the signaling pathways it may influence.

This compound, along with its structural relatives Myceliothermophins C and D, are polyketides whose total synthesis has been a subject of interest in the field of organic chemistry.[1][2] The successful synthesis has confirmed the complex, trans-fused decalin system of these natural products.[1][2] However, the focus of the existing research has been on the chemical synthesis and stereochemical confirmation of these molecules, rather than their biological activities.

Currently, there is no publicly available data regarding the half-maximal inhibitory concentration (IC50) values of this compound against any cancer cell lines. Consequently, information on its potential to induce apoptosis, cause cell cycle arrest, or modulate any cancer-related signaling pathways is also unavailable. The experimental protocols that would be necessary to determine this potential, such as MTT assays, flow cytometry, and Western blotting specific to this compound treatment, have not been described in the literature.

While the broader field of natural product research has identified numerous compounds with significant anticancer properties that act through various mechanisms—including the induction of apoptosis and the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK/ERK[3][4][5][6]—this compound has not yet been evaluated in this context.

Therefore, a detailed technical guide or whitepaper on the in vitro anticancer potential of this compound cannot be constructed at this time. The necessary foundational research to provide quantitative data, detailed experimental protocols, and analyses of signaling pathways has not been conducted or published. The anticancer potential of this synthetically accessible natural product represents a promising but as yet unexplored avenue for future cancer research.

References

- 1. Total Synthesis of Myceliothermophins C, D and E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of myceliothermophins C, D, and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cancer with Phytochemicals via Their Fine Tuning of the Cell Survival Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxic Activity of Myceliothermophin E using an MTT Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of Myceliothermophin E, a polyketide natural product with known potent activity against various cancer cell lines.

Introduction

This compound is a natural product isolated from the fungus Myceliophthora thermophila. It has demonstrated significant cytotoxic properties against a range of human cancer cell lines, making it a compound of interest for anticancer drug discovery and development.[1] The MTT assay is a well-established, colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

| Cell Line | Cancer Type | This compound IC50 (µg/mL) |

| HepG2 | Hepatoblastoma | 0.28 |

| Hep3B | Hepatocellular Carcinoma | 0.41 |

| A-549 | Lung Carcinoma | 0.26 |

| MCF-7 | Breast Adenocarcinoma | 0.27 |

| [Data sourced from literature[1]] |

Experimental Protocols

This section provides detailed protocols for performing an MTT assay to determine the cytotoxic activity of this compound against various cancer cell lines.

Materials and Reagents

-

This compound (stock solution prepared in DMSO)

-

Human cancer cell lines (e.g., HepG2, A-549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

General Protocol for MTT Assay

-

Cell Seeding:

-

Harvest cells from culture flasks using Trypsin-EDTA.

-

Resuspend cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density. For example, a common seeding density for HepG2 and A549 cells is 1 x 10^4 cells/well.[3][4]

-

Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from a stock solution. It is recommended to perform a dose-range finding experiment to determine the appropriate concentration range.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common time point for cytotoxicity studies.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, many mycotoxins are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: this compound may induce intrinsic apoptosis.

References

- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Mycotoxins: cytotoxicity and biotransformation in animal cells. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of IC50 for Myceliothermophin E in HepG2 Cells

Introduction

Myceliothermophin E is a compound of interest for its potential cytotoxic effects on cancer cells. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the human liver cancer cell line, HepG2. The IC50 value is a critical parameter for quantifying the potency of a compound and is essential for preclinical drug development. The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[1][2]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of this compound on cell viability can be quantified.

Materials and Reagents

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Protocols

1. Cell Culture and Maintenance

-

Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding.

2. IC50 Determination using MTT Assay

-

Cell Seeding:

-

Harvest HepG2 cells that are in the logarithmic growth phase.

-

Count the cells using a hemocytometer and adjust the cell suspension density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells per well.

-

Incubate the plate for 24 hours to allow the cells to attach.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Each treatment should be performed in triplicate.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis with software such as GraphPad Prism.[1]

-

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in HepG2 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 45.8 |

| 48 hours | 25.3 |

| 72 hours | 12.1 |

Visualizations

References

Application Notes and Protocols for Myceliothermophin E Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the cytotoxic effects of Myceliothermophin E, a potent polyketide natural product. This document includes detailed protocols for cell line maintenance, cytotoxicity assays, and data presentation, along with visualizations of experimental workflows and a proposed signaling pathway.

Introduction to this compound

This compound is a polyketide isolated from the thermophilic fungus Myceliophthora thermophila. It has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, making it a compound of interest for cancer research and drug development. Understanding its effects on cancer cells requires standardized cell culture and experimental protocols to ensure reproducibility and accuracy of findings.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatoblastoma | 0.28[1] |

| Hep3B | Hepatocellular Carcinoma | 0.41[1] |

| A-549 | Lung Carcinoma | 0.26[1] |

| MCF-7 | Breast Adenocarcinoma | 0.27[1] |

Experimental Protocols

Cell Line Maintenance

a. HepG2 (Hepatoblastoma)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing at a ratio of 1:3 to 1:6.

b. Hep3B (Hepatocellular Carcinoma)

-

Growth Medium: Minimum Essential Medium (MEM) supplemented with 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture at 70-80% confluency. Detach cells using 0.05% Trypsin-EDTA. Split cultures at a 1:3 to 1:6 ratio.

c. A-549 (Lung Carcinoma)

-

Growth Medium: F-12K Medium supplemented with 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells are 80% confluent, detach using 0.25% Trypsin-EDTA and subculture at a ratio of 1:4 to 1:8.

d. MCF-7 (Breast Adenocarcinoma)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin (B600854) and 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: At 80-90% confluency, detach cells using 0.25% Trypsin-EDTA and split at a ratio of 1:3 to 1:8.

Cytotoxicity Assays

Two common methods for assessing the cytotoxic effects of this compound are the MTT and SRB assays.

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b. Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Visualizations

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

While the precise molecular mechanism of this compound's cytotoxicity is yet to be fully elucidated, a plausible mechanism is the induction of apoptosis, a common pathway for cytotoxic compounds. The following diagram illustrates a generalized apoptotic signaling cascade that could be investigated.

Caption: Proposed apoptotic pathway for this compound.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

Caption: General workflow for cytotoxicity testing.

Logical Relationship of Experimental Components

This diagram illustrates the logical flow and relationship between the key components of the experimental design.

Caption: Logical flow of the experimental design.

References

Application Notes: Myceliothermophin E in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myceliothermophin E is a polyketide natural product isolated from the fungus Myceliophthora thermophila. Recent studies have demonstrated its potent cytotoxic activity against a panel of human cancer cell lines, including non-small cell lung carcinoma.[1] With a reported IC50 value of 0.26 µg/mL against the A-549 lung carcinoma cell line, this compound presents a promising avenue for the development of novel anti-cancer therapeutics.[1] Further research has indicated IC50 values of less than 100 nM in various cancer cell lines, highlighting its significant potency. This document provides an overview of its potential applications in lung cancer research, methodologies for key experiments, and visual representations of hypothetical signaling pathways and experimental workflows.

Quantitative Data

The cytotoxic efficacy of this compound against various cancer cell lines has been quantified and is summarized below. This data provides a basis for comparative analysis and experimental design.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A-549 | Lung Carcinoma | 0.26 | [1] |

| HepG2 | Hepatoblastoma | 0.28 | [1] |

| Hep3B | Hepatocellular Carcinoma | 0.41 | [1] |

| MCF-7 | Breast Adenocarcinoma | 0.27 | [1] |

Postulated Mechanism of Action